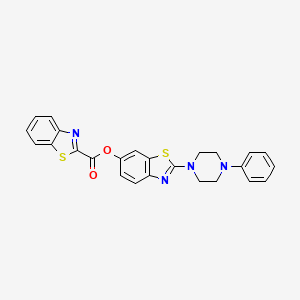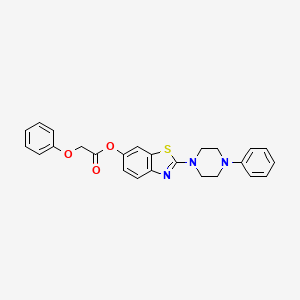![molecular formula C24H16Cl2FN3O B6489125 5-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1216585-10-2](/img/structure/B6489125.png)
5-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a pyrimido[5,4-b]indole core, which is a type of heterocyclic compound. This core is substituted with two phenylmethyl groups, one of which is further substituted with a chloro and a fluoro group .
Molecular Structure Analysis
The pyrimidoindole core of the molecule is a planar, aromatic system, which contributes to the stability of the molecule. The presence of the chloro and fluoro substituents on the phenyl rings may influence the electronic properties of the molecule and could potentially affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the aromatic pyrimidoindole core and the halogenated phenyl rings could influence properties such as polarity, solubility, and stability .科学研究应用
Medicinal Chemistry
This compound is of significant interest in medicinal chemistry due to its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as cancer, inflammation, and neurological disorders .
Pharmacology
In pharmacology, this compound is studied for its pharmacokinetic and pharmacodynamic properties. Understanding how it is absorbed, distributed, metabolized, and excreted in the body is crucial for developing effective and safe medications. Studies focus on its bioavailability, half-life, and potential side effects .
Chemical Biology
Chemical biologists use this compound to probe biological systems. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for studying cellular processes and signaling pathways. This can lead to the identification of new drug targets and a better understanding of disease mechanisms .
Material Science
Beyond its biological applications, this compound is also explored in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as sensors, catalysts, or electronic devices. Researchers are investigating its potential in creating advanced materials with enhanced performance .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its structure allows for various chemical modifications, enabling the synthesis of a wide range of derivatives. This versatility is valuable for developing new compounds with desired properties for different applications .
Environmental Science
Environmental scientists study this compound to understand its impact on the environment. Its persistence, bioaccumulation, and potential toxicity are important factors in assessing its environmental footprint. Research in this area aims to develop strategies for mitigating any adverse effects and ensuring safe use .
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a wide range of biological effects due to their interactions with various targets .
未来方向
属性
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2FN3O/c25-18-8-3-1-6-15(18)12-29-14-28-22-16-7-2-4-11-21(16)30(23(22)24(29)31)13-17-19(26)9-5-10-20(17)27/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKIVHDGUYSSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=CC=C5Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclopentyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6489063.png)
![3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6489076.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6489097.png)
![1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489108.png)
![1-(4-methylphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489114.png)
![N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489117.png)
![N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide](/img/structure/B6489118.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6489133.png)
![N'-[(2-chlorophenyl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B6489141.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6489142.png)
![N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B6489148.png)